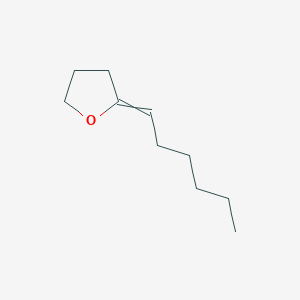
2-Hexylideneoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylideneoxolane is an organic compound with the molecular formula C10H18O. It is a member of the oxolane family, which are cyclic ethers containing a five-membered ring with one oxygen atom. The structure of this compound includes a hexylidene group attached to the oxolane ring, making it a unique compound with specific chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexylideneoxolane can be achieved through various methods. One common approach involves the use of Grignard reagents. For example, the reaction of a hexylidene halide with a Grignard reagent, followed by cyclization, can yield this compound . Another method involves the oxidation of alkenes to form the corresponding aldehydes, which can then undergo cyclization to form the oxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes, such as ozonolysis of alkenes, followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hexylideneoxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
2-Hexylideneoxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hexylideneoxolane involves its interaction with specific molecular targets. The oxolane ring can interact with enzymes and receptors, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A similar compound with a methyl group instead of a hexylidene group.
Tetrahydrofuran (THF): Another cyclic ether with a similar structure but without the hexylidene group.
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with similar properties
Uniqueness
2-Hexylideneoxolane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hexylidene group provides additional hydrophobicity, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
84254-10-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-hexylideneoxolane |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-7-10-8-6-9-11-10/h7H,2-6,8-9H2,1H3 |
InChI Key |
GIROVIKDRVUXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
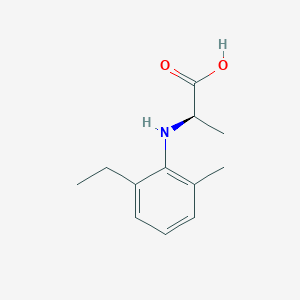
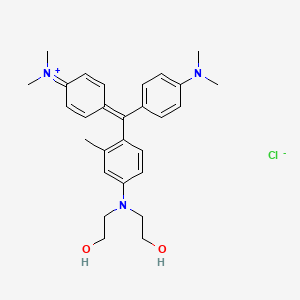
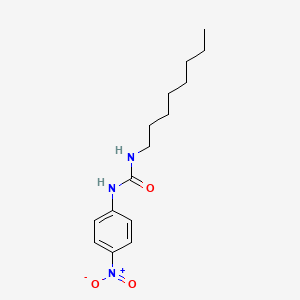
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
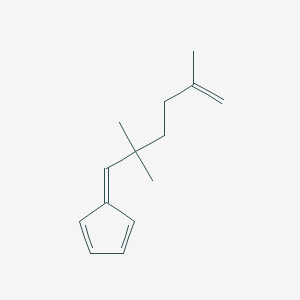
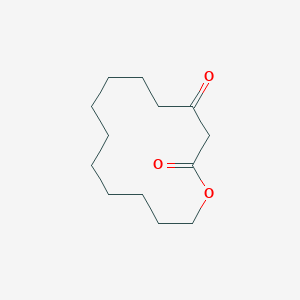
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
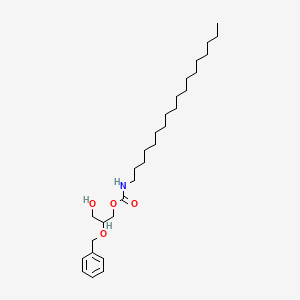
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
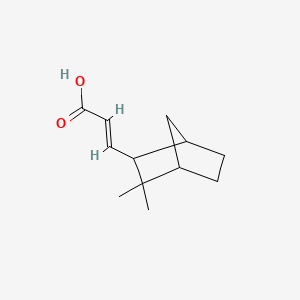
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
